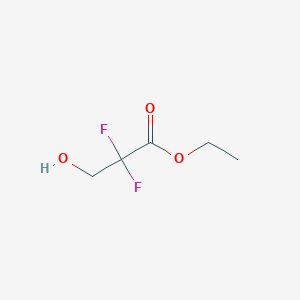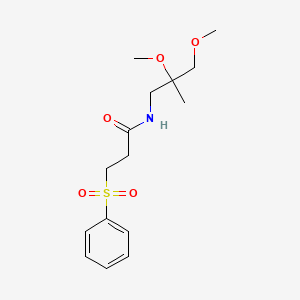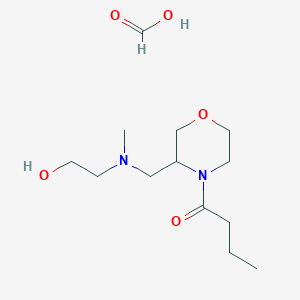![molecular formula C15H14N2O2 B2361864 5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 1059605-20-7](/img/structure/B2361864.png)
5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde , also known as methyl 2-hydroxy-5-[(E)-phenyldiazenyl]benzoate , is a compound with an intriguing molecular structure. It belongs to the class of indole derivatives , which have gained attention due to their diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-hydroxybenzaldehyde with an aryl diazonium salt derived from 2,5-dimethylphenylamine . The E-isomer configuration of the azo group is crucial for its biological properties .
Molecular Structure Analysis
The molecular formula of this compound is C14H12N2O3 . It contains an indole nucleus (benzopyrrole) and an azo group . The indole scaffold contributes to its aromatic nature and provides a valuable pharmacophore for drug development .
Chemical Reactions Analysis
- Antiviral Activity : Some indole derivatives exhibit antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- Anticancer Response : Certain indole derivatives, including those containing the (E)-methyl 3-(1-tolyl-1H-indol-5-yl)acrylate moiety, have shown anticancer effects against cell lines such as HT-29 and K562 .
Wissenschaftliche Forschungsanwendungen
Luminescence Sensing
5-[(E)-(2,5-Dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde and related compounds have been studied for their potential in luminescence sensing. For instance, certain lanthanide metal-organic frameworks with similar structural components show sensitivity to benzaldehyde-based derivatives, indicating potential use in fluorescence sensors (Shi et al., 2015).
Synthesis of Chemical Entities
Compounds related to this compound have been used in the synthesis of new chemical entities. For example, certain methyl esters involving similar structures have been developed for treating hyperproliferative disorders and cancer (Kucerovy et al., 1997).
Quantum Chemical Computational Studies
Azo-enamine tautomers related to this compound have been synthesized and characterized, including studies on their molecular structure and quantum chemical properties (Gözel et al., 2014).
Antibacterial and Radical Scavenging Properties
Some derivatives of this compound have been studied for their antibacterial and radical scavenging properties, demonstrating significant activity against various bacteria (Azarbani et al., 2016).
Reactions with Alkynes, Alkenes, or Allenes
Research has explored the reactivity of 2-hydroxybenzaldehydes, closely related to this compound, with various alkynes, alkenes, and allenes. This demonstrates their potential in synthesizing diverse organic compounds (Kokubo et al., 1999).
Synthesis of Pyrazoline Compounds
The compound has been used as a starting material in the synthesis of new pyrazoline compounds, which are of interest for their potential pharmaceutical applications (Hussein, 2014).
Solid State Fluorescence
Tricyanofuran derivatives containing a fragment similar to this compound exhibit solid-state fluorescence, suggesting applications in optical materials (Belikov et al., 2019).
Eigenschaften
IUPAC Name |
5-[(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-3-4-11(2)14(7-10)17-16-13-5-6-15(19)12(8-13)9-18/h3-9,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQDDYJENAEZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=NC2=CC(=C(C=C2)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2361782.png)
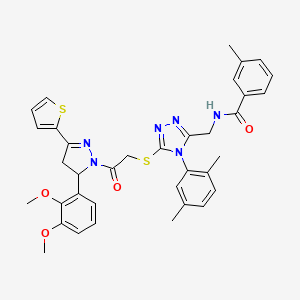
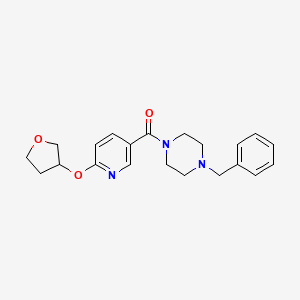
![4-tert-butyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2361785.png)
![2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2361786.png)
![N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2361787.png)
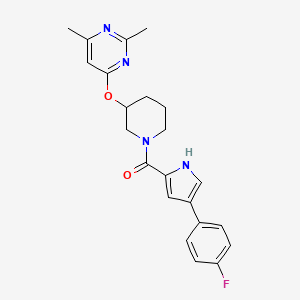
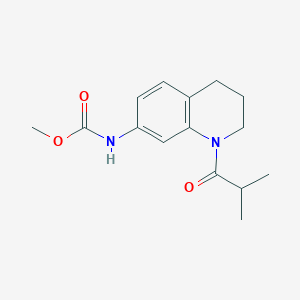
![tert-butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate](/img/structure/B2361797.png)

![(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2361799.png)
